molecular formula C10H5ClN2 B3050913 (3-Chlorobenzylidene)propanedinitrile CAS No. 2972-73-8

(3-Chlorobenzylidene)propanedinitrile

Cat. No.: B3050913
CAS No.: 2972-73-8
M. Wt: 188.61 g/mol
InChI Key: CGLGAIINXSHQBP-UHFFFAOYSA-N
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Description

It is widely recognized for its use as a riot control agent, commonly referred to as tear gas. This compound is known for its potent irritant properties, making it effective in dispersing crowds and controlling riots.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorobenzylidene)propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-chlorobenzaldehyde with malononitrile in the presence of a base such as pyridine . The reaction is usually performed in a solvent like cyclohexane, and the mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: An improved and eco-friendly industrial process for the preparation of this compound has been developed. This method involves the use of 2-chlorobenzaldehyde and malononitrile in the presence of a catalyst and a solvent under controlled conditions . The process is designed to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions: (3-Chlorobenzylidene)propanedinitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

    Condensation Reactions: It can undergo further condensation reactions with other aldehydes or ketones.

Common Reagents and Conditions:

Major Products: The primary product of the condensation reaction is this compound itself. Further reactions can lead to the formation of various derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (3-Chlorobenzylidene)propanedinitrile involves its interaction with sensory neurons. The compound activates TRPA1 (transient receptor potential ankyrin 1) channels, which are responsible for detecting irritants . This activation leads to the sensation of pain and discomfort, causing tearing, coughing, and difficulty breathing. The molecular targets include sensory neurons in the eyes, nose, and respiratory tract .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLGAIINXSHQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183868
Record name Propanedinitrile, ((3-chlorophenyl)methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2972-73-8
Record name 3-Chlorobenzylidenemalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedinitrile, ((3-chlorophenyl)methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorobenzylidenemalononitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D2K9PJM7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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